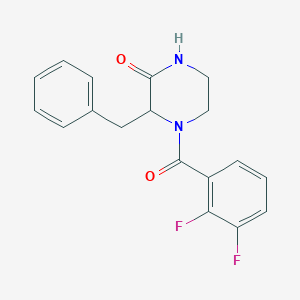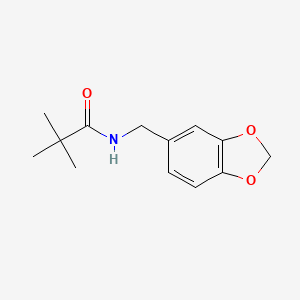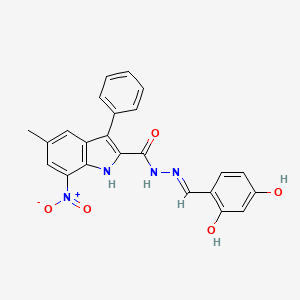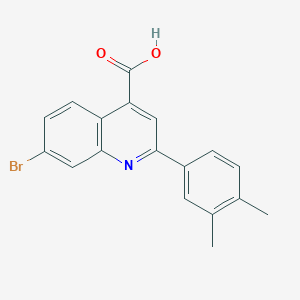![molecular formula C19H28N2O2 B6057719 7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057719.png)
7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that was developed in the 1990s. It is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain. NS-398 has been extensively studied for its potential use in the treatment of various inflammatory conditions, including arthritis, cancer, and Alzheimer's disease.
作用机制
7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins and therefore reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the effectiveness of chemotherapy drugs. This compound has been shown to have a lower risk of gastrointestinal side effects compared to traditional NSAIDs, which also inhibit COX-1.
实验室实验的优点和局限性
7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in lab experiments. It is a selective inhibitor of COX-2, which allows for the study of the specific effects of COX-2 inhibition on various physiological processes. This compound has also been shown to have a lower risk of gastrointestinal side effects compared to traditional NSAIDs, which allows for longer-term studies. However, this compound has limitations in that it may not accurately reflect the effects of COX-2 inhibition in humans, as animal models may not fully represent human physiology.
未来方向
Future research on 7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one could focus on its potential use in the treatment of various inflammatory conditions, including arthritis, cancer, and Alzheimer's disease. Studies could also focus on the development of new COX-2 inhibitors with improved efficacy and safety profiles. Additionally, research could focus on the potential use of this compound in combination with other drugs for the treatment of various diseases.
合成方法
7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The initial step involves the reaction of 2,3,5-trimethylbenzoyl chloride with 2-aminoethanol to produce 2-(2-hydroxyethyl)-3,5-dimethylbenzamide. This compound is then reacted with 3-methylbenzylamine to produce 2-(3-methylbenzyl)-2-(2-hydroxyethyl)-3,5-dimethylbenzamide. The final step involves the reaction of this compound with 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid to produce this compound.
科学研究应用
7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential use in the treatment of various inflammatory conditions, including arthritis, cancer, and Alzheimer's disease. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the effectiveness of chemotherapy drugs.
属性
IUPAC Name |
7-(2-methoxyethyl)-2-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-16-5-3-6-17(13-16)14-20-10-8-19(15-20)7-4-9-21(18(19)22)11-12-23-2/h3,5-6,13H,4,7-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFXAOOLMHHALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3(C2)CCCN(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(3-methoxyphenyl)amino]methyl}-2-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6057644.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)

![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6057655.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6057672.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)

![1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6057688.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)

![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)
![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)